3-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2H-chromen-2-one
Overview
Description
3-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-2H-chromen-2-one is a complex organic compound that combines the structural features of benzothiazole and chromenone. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticonvulsant and anticancer properties .
Preparation Methods
The synthesis of 3-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2H-chromen-2-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of a catalyst such as L-proline . This reaction yields 3-[(1,3-benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-ol derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzothiazole moiety can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfanyl group
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an anticonvulsant and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating epilepsy and cancer.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2H-chromen-2-one involves its interaction with molecular targets such as voltage-gated sodium channels and GABA receptors. These interactions can modulate neuronal activity, leading to anticonvulsant effects . Additionally, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 3-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2H-chromen-2-one include:
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides: These compounds also exhibit anticonvulsant activity.
3,5-Bis(1,3-benzothiazol-2-ylsulfanyl)-4H-1,2,6-thiadiazin-4-one: This compound reacts with nucleophiles to form various products.
The uniqueness of this compound lies in its combined structural features of benzothiazole and chromenone, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3S2/c20-14(10-23-18-19-13-6-2-4-8-16(13)24-18)12-9-11-5-1-3-7-15(11)22-17(12)21/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWWWTNVGMMXAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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